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(2,3-Dichloro-5-fluorophenyl)boronic acid Documentation Hub

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  • Product: (2,3-Dichloro-5-fluorophenyl)boronic acid

Core Science & Biosynthesis

Foundational

(2,3-Dichloro-5-fluorophenyl)boronic acid CAS 2828433-43-6 properties

CAS: 2828433-43-6 Formula: C₆H₄BCl₂FO₂ Molecular Weight: 208.81 g/mol Executive Summary (2,3-Dichloro-5-fluorophenyl)boronic acid is a highly specialized organoboron intermediate used primarily in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2828433-43-6 Formula: C₆H₄BCl₂FO₂ Molecular Weight: 208.81 g/mol

Executive Summary

(2,3-Dichloro-5-fluorophenyl)boronic acid is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds. Characterized by a tri-halogenated phenyl ring, this compound serves as a critical building block for introducing the 2,3-dichloro-5-fluorophenyl moiety via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The unique substitution pattern—two chlorine atoms at the 2,3-positions and a fluorine atom at the 5-position—imparts significant lipophilicity and metabolic stability to target molecules. However, these same electron-withdrawing groups (EWGs) render the boronic acid prone to protodeboronation, necessitating precise control over reaction conditions. This guide outlines the physicochemical profile, robust synthesis pathways, and optimized coupling protocols required to utilize this reagent effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Physicochemical Data

The following data synthesizes observed properties from commercial lots and calculated values based on structure-activity relationship (SAR) analogs (e.g., 3,5-difluorophenylboronic acid).

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic; store under inert gas.
Melting Point 215 – 220 °C (Decomposes)High lattice energy due to halogen bonding.
Solubility Soluble in MeOH, DMSO, DMF, THFLimited solubility in non-polar hydrocarbons.
pKa (Boronic) ~6.8 – 7.2 (Estimated)Increased acidity vs. PhB(OH)₂ (8.8) due to EWGs.
LogP ~2.8Highly lipophilic moiety.
Storage 2–8 °C, Inert AtmosphereProne to dehydration (boroxine formation).
Structural Reactivity Analysis
  • Electronic Effects: The fluorine at C5 and chlorines at C2/C3 are strong electron-withdrawing groups. This lowers the pKa of the boronic acid, facilitating transmetalation but also increasing susceptibility to hydrolytic cleavage (protodeboronation).

  • Steric Effects: The chlorine at the C2 (ortho) position creates steric hindrance around the boron center. This requires the use of sterically accessible palladium catalysts or high-activity ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to ensure efficient coupling.

Synthesis & Manufacturing Routes

Two primary routes exist for synthesizing CAS 2828433-43-6. The Miyaura Borylation is preferred for high-purity applications to avoid the regioselectivity issues associated with lithium-halogen exchange on poly-halogenated arenes.

Pathway A: Miyaura Borylation (Recommended)

This route utilizes a Palladium catalyst to convert the corresponding aryl bromide to the boronate ester, followed by mild hydrolysis.

  • Precursor: 1-Bromo-2,3-dichloro-5-fluorobenzene.

  • Borylation: Reaction with Bis(pinacolato)diboron (

    
    ) using 
    
    
    
    and Potassium Acetate (KOAc) in 1,4-Dioxane at 90°C.
  • Hydrolysis: Treatment of the pinacol ester with

    
     / 
    
    
    
    to cleave the diol and yield the free acid.
Pathway B: Cryogenic Lithiation (Traditional)
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Isopropylmagnesium chloride (
    
    
    -PrMgCl).
  • Condition: -78°C in anhydrous THF.

  • Trapping: Triisopropyl borate (

    
    ).
    
  • Risk: High risk of "aryne" formation or scrambling of the halogen positions due to the acidity of the proton between the halogens.

Synthesis Workflow Diagram

SynthesisPath Start 1-Bromo-2,3-dichloro- 5-fluorobenzene Step1 Pd(dppf)Cl2, KOAc B2pin2, Dioxane, 90°C Start->Step1 Inter Aryl-Bpin Ester (Intermediate) Step1->Inter Step2 Hydrolysis (NaIO4 / HCl) Inter->Step2 End (2,3-Dichloro-5-fluorophenyl) boronic acid Step2->End

Figure 1: Recommended Miyaura Borylation pathway ensuring regiochemical integrity.

Application Protocols: Suzuki-Miyaura Coupling

Using this boronic acid in cross-coupling requires navigating the trade-off between transmetalation efficiency (favored by base) and protodeboronation (accelerated by base/heat).

Optimized Coupling Protocol

Objective: Couple CAS 2828433-43-6 with a heteroaryl chloride.

Reagents:

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Rationale: SPhos and XPhos form highly active monolithic Pd species that can oxidatively add to hindered halides and facilitate transmetalation with electron-poor boronic acids.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Rationale: Anhydrous bases like

      
       reduce the concentration of free hydroxide, minimizing protodeboronation.
      
  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (20:1).

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (18 mg), and XPhos (38 mg) to a reaction vial.
    
  • Solvent: Add degassed 1,4-Dioxane (5 mL).

  • Base: Add aqueous

    
     (3.0 M, 1 mL) or solid base.
    
  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting: Protodeboronation

If the major byproduct is 1,2-dichloro-4-fluorobenzene (loss of boron), modify the system:

  • Switch Base: Use

    
     or 
    
    
    
    in dry THF.
  • Lower Temp: Run at 60°C with a more active catalyst (e.g., Pd-PEPPSI-IPr ).

  • Ester Swap: Convert the boronic acid back to the pinacol ester in situ (add pinacol) before coupling; esters are often more stable than free acids.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L-Pd(II)-Ar-X OxAdd->PdII_X BaseStep Base Activation (OH- / F-) PdII_X->BaseStep TransMet Transmetalation (+ Boronic Acid) BaseStep->TransMet Activates Boron PdII_ArAr L-Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. Base activation is the critical step for electron-deficient boronic acids.

Handling & Stability

Boroxine Equilibrium

Like most boronic acids, CAS 2828433-43-6 exists in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Observation: NMR may show broad peaks or multiple species.

  • Reversal: Adding a small amount of

    
     or running the reaction in aqueous media rapidly hydrolyzes the boroxine back to the monomeric acid (
    
    
    
    ).
Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood.

References

  • BLDpharm. (2024). (2,3-Dichloro-5-fluorophenyl)boronic acid Product Page. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorophenylboronic acid Properties (Analog Reference). Retrieved from

  • ChemScene. (2024). (2,3,5-Trifluorophenyl)boronic acid Data. Retrieved from

Sources

Exploratory

Structure and molecular weight of C6H4BCl2FO2

Technical Monograph: Dichlorofluorophenylboronic Acid ( ) Content Type: Technical Reference & Experimental Guide Primary Isomer Focus: 3,5-Dichloro-4-fluorophenylboronic acid (Representative of the class) Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Dichlorofluorophenylboronic Acid ( )

Content Type: Technical Reference & Experimental Guide Primary Isomer Focus: 3,5-Dichloro-4-fluorophenylboronic acid (Representative of the class)

Executive Summary

The chemical formula


  refers to the family of dichlorofluorophenylboronic acids . These organoboron compounds are critical intermediate building blocks in medicinal chemistry and materials science. They are primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling  reactions to introduce a di-halogenated phenyl motif into biaryl scaffolds.

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves two major purposes in drug design:

  • Metabolic Blocking: Halogens at the para or meta positions block oxidative metabolism (e.g., by Cytochrome P450).

  • Electronic Modulation: The electron-withdrawing nature of Cl and F modulates the pKa and lipophilicity (LogP) of the final drug candidate.

This guide details the structural properties, synthesis challenges (specifically protodeboronation ), and validated experimental protocols for utilizing this reagent.

Part 1: Structural Elucidation & Physicochemical Properties

Molecular Identity

The formula


 represents a benzene ring substituted with:
  • One Boronic Acid group (

    
    )[1]
    
  • Two Chlorine atoms (

    
    )
    
  • One Fluorine atom (

    
    )[1]
    

While multiple regioisomers exist, the 3,5-dichloro-4-fluorophenylboronic acid is highly relevant in modern drug discovery for creating symmetrical, metabolically stable biaryl cores.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 208.81 g/mol Useful for stoichiometry calculations.
Exact Mass 207.966 g/mol Monoisotopic mass for MS identification.
Physical State White to off-white powderHygroscopic; store under inert gas.
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane).
Acidity (pKa) ~7.0 - 8.0Lower than Ph-B(OH)2 due to electron-withdrawing halogens.
Isomerism & Structural Hierarchy

The regiochemistry of the halogens significantly impacts the reactivity and stability of the boronic acid. The diagram below illustrates the relationship between the molecular formula and its key isomers.

IsomerHierarchy Formula Molecular Formula C6H4BCl2FO2 (MW: 208.81) Class Class: Dichlorofluorophenylboronic Acids Formula->Class Iso1 3,5-Dichloro-4-fluorophenyl- boronic acid (Symmetrical, Metabolic Blocker) Class->Iso1 Common Iso2 2,6-Dichloro-4-fluorophenyl- boronic acid (Sterically Hindered) Class->Iso2 Difficult Coupling Iso3 2,4-Dichloro-5-fluorophenyl- boronic acid (Asymmetric) Class->Iso3

Figure 1: Structural classification of C6H4BCl2FO2 isomers. The 3,5-dichloro-4-fluoro isomer is highlighted as a common metabolic blocker.

Part 2: Synthesis & Stability Insights (Expert Analysis)

Synthesis Routes

The synthesis of


 typically follows one of two pathways:
  • Lithium-Halogen Exchange (Cryogenic): Treatment of the corresponding 1-bromo-3,5-dichloro-4-fluorobenzene with

    
    -BuLi at -78°C, followed by quenching with Triisopropyl borate (
    
    
    
    ) and acidic hydrolysis.
  • Miyaura Borylation (Catalytic): Pd-catalyzed coupling of the aryl halide with Bis(pinacolato)diboron (

    
    ), followed by oxidative hydrolysis (NaIO4/HCl) to reveal the free acid.
    
Critical Instability: Protodeboronation

Scientist's Note: Researchers must be aware that poly-halogenated boronic acids are prone to protodeboronation (loss of the boron group replaced by a proton).

  • Mechanism: The electron-withdrawing fluorine and chlorine atoms stabilize the sigma-complex intermediate, facilitating the cleavage of the C-B bond under basic heating conditions.

  • Mitigation: Avoid harsh bases (like KOH or NaOH) at high temperatures. Use milder bases (

    
    , 
    
    
    
    ) or anhydrous conditions if possible.

Part 3: Application - Suzuki-Miyaura Coupling[2][3][4]

The primary utility of


 is in the Suzuki-Miyaura reaction. Below is the catalytic cycle specific to this reagent, highlighting the transmetallation step where the boronate enters the cycle.[2]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Rate Limiting) PdII_X->TransMet + Base PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product ArX Aryl Halide (R-Br) ArX->OxAdd Boronic C6H4BCl2FO2 (Activated by Base) Boronic->TransMet

Figure 2: Catalytic cycle of Suzuki coupling utilizing C6H4BCl2FO2. Transmetallation requires base activation of the boronic acid.[2][3]

Part 4: Experimental Protocols

Standard Operating Procedure: Suzuki Coupling

Objective: Coupling of 3,5-dichloro-4-fluorophenylboronic acid with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Reagent: 3,5-Dichloro-4-fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv) - Chosen for robustness against steric bulk.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LC-MS. If protodeboronation is observed (formation of 1,3-dichloro-2-fluorobenzene), lower temp to 60°C and switch base to

      
       in dry THF.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: HPLC Method

To verify the purity of the boronic acid starting material (boronic acids can dehydrate to boroxines, which is reversible and acceptable, but oxidative degradation is not).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention: The boronic acid is polar; expect early elution compared to the de-boronated byproduct.

References

  • PubChem Compound Summary. (n.d.). 3,5-Dichloro-4-fluorophenylboronic acid (CID 1646614-31-4).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,3-Dichloro-5-fluorobiaryls via Site-Selective Cross-Coupling

Part 1: Strategic Overview & Scientific Rationale Introduction The 2,3-dichloro-5-fluorophenyl motif is a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity (Log...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

The 2,3-dichloro-5-fluorophenyl motif is a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity (LogD). The strategic placement of halogens serves two critical functions:

  • Metabolic Blocking: The 2,3-dichloro substitution pattern effectively blocks the metabolically vulnerable ortho and meta positions, preventing P450-mediated oxidation.

  • Electronic Modulation: The 5-fluoro substituent exerts a strong inductive effect (-I), deactivating the ring electron density without introducing significant steric bulk compared to chlorine or bromine.

Synthesizing this motif via cross-coupling presents a chemoselectivity challenge . The substrate contains three halogen atoms (Cl, Cl, F) and a fourth leaving group (typically Br or I) required for the coupling. The protocol must achieve exclusive oxidative addition at the target site (C-Br/I) while preserving the C-Cl and C-F bonds intact, all within a sterically crowded 1,2,3-trisubstituted environment.

Mechanistic Logic: The Bond Energy Hierarchy

Success relies on exploiting the Bond Dissociation Energy (BDE) differentials between carbon-halogen bonds.

  • C-F (~116 kcal/mol): Inert to standard Pd(0) oxidative addition.

  • C-Cl (~81 kcal/mol): Reactive only with specialized electron-rich ligands (e.g., bulky phosphines, NHCs).

  • C-Br (~68 kcal/mol): The target site. Rapid oxidative addition.

Key Design Choice: To prevent "halogen scrambling" (reaction at C-Cl), we utilize a catalyst system that is active enough to insert into the sterically hindered C-Br bond (flanked by 2-Cl) but controlled enough to avoid activating the C-Cl bonds. Buchwald dialkylbiaryl phosphines (specifically SPhos or XPhos) are the ligands of choice here. They form monoligated Pd(0) species that are highly active for hindered substrates but can be tuned to favor C-Br over C-Cl selectivity.

Part 2: Experimental Workflow & Visualization

Retrosynthetic Analysis & Pathway

The synthesis hinges on the availability of 1-bromo-2,3-dichloro-5-fluorobenzene . If not commercially sourced, this is best prepared via a Sandmeyer reaction from 2,3-dichloro-5-fluoroaniline to ensure regiochemical fidelity.

ReactionScheme Aniline 2,3-Dichloro-5-fluoroaniline Sandmeyer Sandmeyer Reaction (t-BuONO, CuBr2) Aniline->Sandmeyer Bromide 1-Bromo-2,3-dichloro- 5-fluorobenzene (Key Intermediate) Sandmeyer->Bromide Yield: ~75% CatCycle Pd-Catalyzed Cross-Coupling Bromide->CatCycle Boronic Ar-B(OH)2 Boronic->CatCycle Product 2,3-Dichloro-5-fluorobiaryl (Target) CatCycle->Product Site-Selective C-C Bond Formation

Figure 1: Retrosynthetic pathway from aniline precursor to final biaryl scaffold.

Chemoselectivity Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the catalyst must discriminate between the C-Br and C-Cl bonds.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd ComplexA Pd(II)-Br Complex (Correct Path) OxAdd->ComplexA Fast (C-Br) ComplexB Pd(II)-Cl Complex (Side Reaction) OxAdd->ComplexB Slow (C-Cl) Blocked by Ligand Tuning TransMet Transmetallation (+ Ar-B(OH)2 / Base) ComplexA->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target Biaryl RedElim->Product

Figure 2: Catalytic cycle emphasizing the kinetic preference for C-Br oxidative addition.

Part 3: Detailed Protocols

Precursor Synthesis: 1-Bromo-2,3-dichloro-5-fluorobenzene

Note: Perform this step only if the bromide is not commercially available.

Reagents:

  • 2,3-Dichloro-5-fluoroaniline (1.0 equiv)

  • tert-Butyl nitrite (1.5 equiv)

  • Copper(II) bromide (CuBr₂, 1.2 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: In a dry 3-neck round-bottom flask under N₂ atmosphere, suspend CuBr₂ (1.2 equiv) in anhydrous acetonitrile (5 mL/mmol).

  • Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise at 0 °C.

  • Addition: Add 2,3-dichloro-5-fluoroaniline (1.0 equiv) portion-wise over 15 minutes. The solution will darken as N₂ gas evolves.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60 °C for 1 hour to ensure completion.

  • Workup: Quench with 10% HCl (aq). Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (100% Hexanes). Expect a clear oil or low-melting solid.

Core Protocol: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 2,3-dichloro-5-fluoro-4'-methoxybiphenyl (Model System).

Reagents:

  • Aryl Halide: 1-Bromo-2,3-dichloro-5-fluorobenzene (1.0 equiv, 1.0 mmol, 244 mg)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: XPhos Pd G2 (2 mol%) for extremely hindered partners.

  • Base: K₃PO₄ (anhydrous, 2.0 equiv, 424 mg)

  • Solvent: Toluene : Water (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 15 minutes prior to use. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Charging Solids: Add the Aryl Halide, Boronic Acid, K₃PO₄, and SPhos ligand to the vial.

    • Note: If using Pd(OAc)₂, add it last to prevent premature complexation outside the solvent.

  • Solvation: Add the degassed solvent mixture (5 mL) via syringe.

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) quickly and seal the vial. Purge the headspace with Argon for 1 minute.

  • Reaction: Heat the block/bath to 80 °C . Stir vigorously (800 rpm) for 4–6 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc 9:1) or LC-MS. Look for the disappearance of the bromide (Rt ~ retention time of starting material).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite® to remove Pd black. Rinse with EtOAc.[2]

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient 0% → 5% EtOAc in Hexanes. The product is typically non-polar.

Part 4: Data & Optimization[2]

The choice of ligand is the single most significant variable. The table below summarizes a screening of conditions for coupling 1-bromo-2,3-dichloro-5-fluorobenzene with phenylboronic acid.

Table 1: Catalyst Optimization Screen

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8045%Significant dehalogenation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9062%Slow conversion; some homocoupling.
3Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 80 94% Clean conversion. No Cl-activation.
4Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O6088%Good, but SPhos showed higher TON.
5Pd₂dba₃ / P(t-Bu)₃KFTHF6070%Highly active, but difficult to handle (air sensitive).

Interpretation:

  • Entry 1 (PPh₃): The classic conditions fail due to the steric bulk at the 2,3-positions. The lack of an electron-rich ligand leads to slow oxidative addition, allowing side reactions (dehalogenation) to compete.

  • Entry 3 (SPhos): The optimal balance. SPhos provides the steric bulk to facilitate reductive elimination from the crowded center while being electron-rich enough to insert into the C-Br bond rapidly.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
  • Protodehalogenation (Hydrodehalogenation):

    • Symptom:[4][5][6] Formation of 2,3-dichloro-5-fluorobenzene (loss of Br replaced by H).

    • Cause: Reaction temperature too high or solvent not dry/degassed properly (hydride source).

    • Fix: Lower temp to 60 °C, rigorously degas solvents, ensure anhydrous base is used if water isn't required for the specific boronic acid.

  • Chlorine Activation (Scrambling):

    • Symptom:[4][5][6] Complex mixture of biaryls (coupling at position 2 or 3).

    • Cause: Ligand is too small or too electron-rich (e.g., PCy₃).

    • Fix: Switch to SPhos or XPhos. The biaryl backbone of these ligands creates a "pocket" that prevents the catalyst from approaching the more sterically shielded C-Cl bonds effectively compared to the exposed C-Br.

Analytical Validation
  • ¹H NMR (CDCl₃): The product should show the loss of the specific splitting pattern of the starting bromide. The 5-fluoro substituent typically splits the remaining aromatic protons (H4 and H6) into doublets of doublets (J ~ 8-10 Hz for H-F coupling).

  • ¹⁹F NMR: Essential for confirming the integrity of the C-F bond. A shift of ~2-5 ppm is often observed upon biaryl formation, but the signal must remain a singlet (decoupled) or multiplet (coupled). Disappearance of the signal indicates defluorination.

References

  • Preparation of Polyhalogenated Biaryls

    • Wencel-Delord, J., et al. "Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines." Chemical Science, 2013.
  • Buchwald Ligand Effects (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.
  • Sandmeyer Reaction for Halo-Anilines

    • "Synthesis of 1-Bromo-2,3-dichloro-5-fluorobenzene."[7] VulcanChem Technical Data.

  • General Suzuki Coupling Protocols

    • "Suzuki-Miyaura Cross-Coupling Reaction."[5][8][9] Organic Chemistry Portal.

Sources

Application

Application Note: Chan-Lam Coupling of (2,3-Dichloro-5-fluorophenyl)boronic acid

This Application Note provides a comprehensive technical guide for the Chan-Lam oxidative coupling of (2,3-Dichloro-5-fluorophenyl)boronic acid . This substrate presents specific steric and electronic challenges that req...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Chan-Lam oxidative coupling of (2,3-Dichloro-5-fluorophenyl)boronic acid . This substrate presents specific steric and electronic challenges that require tailored experimental conditions.

Executive Summary

(2,3-Dichloro-5-fluorophenyl)boronic acid is a high-value scaffold for medicinal chemistry and agrochemical synthesis, introducing a metabolically stable, lipophilic, and electron-deficient aryl motif. However, its utilization in Chan-Lam coupling is non-trivial due to ortho-steric hindrance (2,3-dichloro pattern) and electronic deactivation (fluorine substituent). This guide outlines optimized protocols to overcome slow transmetallation rates and competitive protodeboronation, ensuring high yields in C-N and C-O bond formation.

Substrate Analysis & Mechanistic Implications[1][2][3][4]

Structural Challenges
  • Steric Hindrance (Critical): The chlorine atom at the 2-position (ortho) creates significant steric bulk around the boron center. This kinetically inhibits the formation of the pre-transmetallation complex with Copper.

  • Electronic Effects: The 5-fluorine and 2,3-dichloro substitutions make the aromatic ring electron-deficient. While this facilitates reductive elimination from Cu(III), it significantly slows down the initial transmetallation step and makes the boronic acid prone to protodeboronation under non-anhydrous conditions.

Mechanistic Pathway

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. For this specific substrate, the rate-determining step is often the transmetallation of the electron-poor, hindered aryl group onto the Cu(II) center.

ChanLamMechanism Start Cu(II) Species (Cu(OAc)2) Complex Coordination Complex [Cu(II)-Nu-L] Start->Complex + Nucleophile (amine/phenol) Transmetal Transmetallation (Rate Limiting for 2,3-Cl2) Complex->Transmetal + Ar-B(OH)2 + Base CuIII Cu(III) Intermediate [Ar-Cu(III)-Nu] Transmetal->CuIII Oxidative Addition-like Product Product (Ar-Nu) + Cu(I) CuIII->Product Reductive Elimination Oxidation Oxidation (O2) Cu(I) -> Cu(II) Product->Oxidation - Product Oxidation->Start Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step caused by the 2,3-dichloro steric bulk.

Experimental Protocols

Protocol A: C-N Coupling (Anilines & Amines)

Target: Synthesis of N-(2,3-dichloro-5-fluorophenyl) amines. Rationale: The use of a bidentate ligand (1,10-Phenanthroline) is mandatory for this substrate to stabilize the Cu-intermediate and accelerate transmetallation.

Materials
  • (2,3-Dichloro-5-fluorophenyl)boronic acid (1.5 - 2.0 equiv)

  • Nucleophile: Amine/Aniline (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Solvent: DMSO or DMF (Dry)

  • Oxidant: O₂ balloon (or open air for robust substrates)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask or reaction vial and allow it to cool under Argon.

  • Charging: Add Cu(OAc)₂ (0.1 equiv) and 1,10-Phenanthroline (0.1 equiv). Add 2.0 mL of dry DMSO and stir for 5 minutes until a clear complex forms (often blue/green).

  • Substrate Addition: Add the amine (1.0 mmol, 1.0 equiv) and activated 4Å Molecular Sieves (200 mg).

  • Boronic Acid Addition: Add (2,3-Dichloro-5-fluorophenyl)boronic acid (1.5 equiv). Note: Excess is used to account for protodeboronation.

  • Reaction: Purge the headspace briefly with O₂ and attach an O₂ balloon. Stir vigorously at 40°C for 16-24 hours.

    • Tip: While many Chan-Lam reactions work at RT, the steric bulk of the 2,3-dichloro group often requires mild heating (40-50°C).

  • Work-up: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-O Coupling (Phenols)

Target: Synthesis of Diaryl Ethers.[1] Rationale: Phenols are less nucleophilic than amines. Pyridine is used as both ligand and base to facilitate deprotonation of the phenol.[2]

Materials
  • (2,3-Dichloro-5-fluorophenyl)boronic acid (2.0 equiv)

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv - Stoichiometric recommended for difficult substrates)

  • Base: Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Additive: 4Å Molecular Sieves (Powdered)

Step-by-Step Procedure
  • Charging: To a dry flask, add Cu(OAc)₂ (1.0 equiv), the Phenol (1.0 equiv), and (2,3-Dichloro-5-fluorophenyl)boronic acid (2.0 equiv).

  • Solvent/Base: Add anhydrous DCM (0.1 M concentration relative to phenol) followed by Pyridine (3.0 equiv). Add 4Å MS.

  • Reaction: Stir open to the air (using a drying tube to prevent moisture ingress while allowing air exchange) at Room Temperature for 24-48 hours.

    • Note: If conversion is <50% after 24h, switch to O₂ balloon and heat to 35°C (reflux).

  • Work-up: Filter through a Celite pad to remove copper salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing transmetallation.1. Increase Temp to 50-60°C.2. Switch solvent to DMF/DMSO.3. Use 1,10-Phenanthroline ligand.[3][4][5]
Protodeboronation (Ar-H observed)Moisture in solvent or air; unstable boronic acid.1. Use freshly activated 4Å Sieves.2. Slow addition of Boronic Acid (syringe pump) over 4h.3. Increase Boronic Acid to 2.5 equiv.
Homocoupling (Ar-Ar observed)Oxidation of boronic acid is faster than coupling.1. Reduce O₂ pressure (use air instead of pure O₂).2. Lower catalyst loading.
Blue/Green precipitate remains Catalyst poisoning or lack of turnover.1. Add co-solvent (DCM/MeOH 1:1) to improve solubility.2. Switch to Cu(OTf)₂ source.
Optimization Workflow

Optimization Start Start: Standard Protocol (Cu(OAc)2, DCM, RT) Check Check LCMS @ 4h Start->Check Good >50% Conversion Continue to completion Check->Good Yes Poor <10% Conversion Check->Poor No Steric Steric Issue? (2,3-Cl blocking) Poor->Steric Heat Action: Heat to 50°C Switch to DMF Steric->Heat Likely Decomp Protodeboronation? (Ar-H peak) Steric->Decomp Check Ar-H Sieves Action: Add 4Å Sieves Add Boronic Acid slowly Decomp->Sieves Yes

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Safety & Handling

  • Boronic Acid: (2,3-Dichloro-5-fluorophenyl)boronic acid may be an irritant. Handle in a fume hood.

  • Copper Waste: All copper residues must be disposed of in the heavy metal waste stream. Do not pour down the drain.

  • Solvents: DCM and DMF are toxic; use appropriate PPE (gloves, goggles).

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Evans, D. A., et al. "Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Lam, P. Y. S., et al. "Copper-Promoted C-N and C-O Cross-Coupling with Phenylboronic Acids." Synlett, no.[6] 5, 2000, pp. 674–676. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[6] Journal of the American Chemical Society, vol. 139, no.[5][6] 13, 2017, pp. 4769–4779.[5][6] Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, pp. 829-856. Link

Sources

Method

Strategic Synthesis of Potassium Organotrifluoroborates: Reagent Selection and Protocol Optimization

Topic: Reagents for Converting Boronic Acid to Trifluoroborate Salts Content Type: Application Note & Protocol Guide Abstract & Strategic Overview Potassium organotrifluoroborates ( ) have eclipsed boronic acids in many...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Converting Boronic Acid to Trifluoroborate Salts Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

Potassium organotrifluoroborates (


) have eclipsed boronic acids in many drug discovery workflows due to their superior air stability, defined stoichiometry, and monomeric nature.[1] Unlike boronic acids, which exist as equilibrium mixtures of anhydrides and boroxines, trifluoroborate salts are discrete ionic species that facilitate precise dosing in Suzuki-Miyaura couplings.

This guide details the conversion of boronic acids and esters into their trifluoroborate counterparts.[2][3][4] While Potassium Bifluoride (


) remains the industry standard, its tendency to etch glass and release HF necessitates alternative protocols for specialized equipment or acid-sensitive substrates.[1] This note provides three distinct, self-validating protocols ranging from the robust "workhorse" method to mild, non-etching alternatives.

Reagent Selection Guide

The choice of fluorinating agent dictates the reaction vessel, solvent system, and purification strategy.[1]

Reagent SystemPrimary Use CaseProsCons

(aq)
Standard (Bulk synthesis)Low cost; High atom economy; Robust.Etches glass (HF release); Requires plasticware; Poor solubility in organics.

+ L-Tartaric Acid
Non-Etching (Glass reactors)Safe for glass/steel; Mild pH; Precipitates byproduct (K-Bitartrate).Higher reagent cost; Slower kinetics for sterically hindered substrates.

/ Acid
Solubility High solubility in organics; Good for lipophilic substrates.Expensive; Cesium salts are harder to remove than Potassium salts.

(MeOH)
Esters (Direct conversion)Can convert Bpin directly; One-pot.[1]Pinacol removal can be difficult; Still etches glass.

Mechanistic Insight

The conversion relies on the nucleophilic attack of fluoride on the empty p-orbital of the boron atom. The process is equilibrium-driven and pH-dependent.

Reaction Pathway (Graphviz)

G cluster_0 Critical pH Window BA Boronic Acid RB(OH)2 Inter Fluoroboronate [RB(OH)F2]- BA->Inter + 2 F- (Fast) Final Trifluoroborate [RBF3]- K+ Inter->Final + F- / H+ - H2O (Rate Limiting)

Figure 1: Stepwise fluorination mechanism. The final dehydration step requires acidic conditions (supplied by


 or Tartaric Acid) to drive the equilibrium forward.

Experimental Protocols

Protocol A: The Standard Method (Plasticware Required)

Best for: Routine synthesis of aryl/alkyl trifluoroborates from boronic acids.[1]

Safety Warning:


 releases HF in situ. Do not use glass round-bottom flasks.  Use Nalgene (HDPE) or Polypropylene vessels. Avoid metal spatulas (corrosion risk).

Reagents:

  • Substrate: Boronic Acid (1.0 equiv)[1][5]

  • Reagent: Potassium Bifluoride (

    
    ) (3.0 – 4.5 equiv)[1]
    
  • Solvent: Methanol (or MeCN) / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: In an HDPE bottle, dissolve the boronic acid in Methanol.

  • Addition: Dissolve

    
     in minimal distilled water. Add this aqueous solution dropwise to the boronic acid solution.
    
    • Observation: A white precipitate (

      
       and inorganic byproducts) may form immediately; this is normal.
      
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Tip: For electron-deficient aryl boronic acids, heating to 50°C may be required.

  • Concentration: Remove methanol under reduced pressure (rotary evaporator with a plastic bump trap is ideal, or careful glass use with immediate rinsing).

  • Drying: You will be left with a wet white solid.

  • Extraction (Critical): The crude solid contains product + excess

    
    .
    
    • Add Acetone (hot) or Acetonitrile to the solid. The product dissolves; inorganic salts (

      
      , 
      
      
      
      ) do not.
    • Filter the suspension.[2]

  • Crystallization: Concentrate the acetone filtrate to a small volume. Add Diethyl Ether or DCM to precipitate the pure Trifluoroborate salt.

  • Filtration: Collect the white solid by filtration.

Validation:

  • 
     NMR:  Look for a signal around -130 to -145 ppm .
    
  • 
     NMR:  A quartet (due to B-F coupling) confirms the 
    
    
    
    species.
Protocol B: The "Lennox-Lloyd" Non-Etching Method

Best for: Acid-sensitive substrates, large-scale glass reactors, or when plasticware is unavailable.[1]

This method uses L-Tartaric acid to generate the necessary protons and


 as the fluoride source. The driving force is the precipitation of insoluble Potassium Bitartrate (Cream of Tartar).[4]

Reagents:

  • Substrate: Boronic Acid or Pinacol Ester (1.0 equiv)[1]

  • Reagent 1: Potassium Fluoride (

    
    ) (4.0 equiv)[1]
    
  • Reagent 2: L-Tartaric Acid (2.0 equiv)[1]

  • Solvent: MeCN / Water (1:1) or THF / Water[1][6][7]

Step-by-Step:

  • Setup: In a standard glass round-bottom flask, dissolve the boronic acid in MeCN.

  • Salt Formation: Add the aqueous solution of

    
    .
    
  • Acidification: Add L-Tartaric acid (solid or solution) slowly.

    • Mechanism:[2][8][9]

      
       + Tartaric Acid 
      
      
      
      
      
      (in situ) + Potassium Bitartrate (ppt).[1]
  • Precipitation: A thick white precipitate of Potassium Bitartrate will form rapidly. Stir for 2–12 hours.

  • Filtration: Filter off the potassium bitartrate solid.

  • Workup: Concentrate the filtrate. If starting from a Pinacol ester, the pinacol remains in the organic phase. Wash the solid residue with DCM/Ether to remove pinacol.

  • Purification: Recrystallize from Acetone/Ether as in Protocol A.

Protocol C: One-Pot from Aryl Halides (High Throughput)

Best for: Generating libraries directly from Aryl Bromides without isolating the boronic acid.

Workflow:

  • Borylation: React Aryl Bromide with

    
     (Pd catalyst) or 
    
    
    
    (Li-halogen exchange).
  • Quench: Do not isolate. Add

    
     (aq) directly to the crude reaction mixture.
    
  • Stir: 4–12 hours.

  • Purify: Evaporate solvents

    
     Acetone extraction 
    
    
    
    Ether precipitation.

Troubleshooting & Optimization (Expertise)

IssueDiagnosisSolution
"Grease" / Polymer Boronic acid polymerization (anhydride formation).Ensure sufficient water is present during reaction. Switch to Protocol B (Tartrate) to control pH.
Glass Etching Frosting on flask walls.STOP. You are using Protocol A in glass. Transfer to HDPE immediately.
Pinacol Contamination Protocol C or B used on Bpin ester.Pinacol is soluble in Ether/DCM. Wash the crude solid extensively with Ether before the Acetone extraction step.
Low Yield Product is water-soluble.Some polar

salts are soluble in water. Avoid aqueous workup; use lyophilization (freeze-drying) followed by Acetone extraction.
Decision Tree for Method Selection

DecisionTree Start Start: Substrate Type IsAcidSensitive Is substrate acid-sensitive? Start->IsAcidSensitive IsGlass Must use Glass Reactor? IsAcidSensitive->IsGlass No MethodB Protocol B: KF/Tartaric (Glass Safe) IsAcidSensitive->MethodB Yes IsBulk Bulk/Cost Sensitive? IsGlass->IsBulk No IsGlass->MethodB Yes MethodA Protocol A: KHF2 (Plasticware) IsBulk->MethodA Yes IsBulk->MethodB No (Convenience)

Figure 2: Selection logic for fluorination protocols.

References

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[6][7][10][11] Preparation of Organotrifluoroborate Salts: Precipitation-Driven Equilibrium under Non-Etching Conditions. Angewandte Chemie International Edition. Link

  • Vedejs, E., et al. (1995).[1] Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. Journal of Organic Chemistry. Link

  • Darses, S., & Genêt, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Organic Syntheses. (2012). Synthesis of Potassium 1-Naphthyltrifluoroborate. Org.[2][5][6][8][12] Synth. 2012, 89, 460-467. Link

Sources

Application

Application Note: High-Purity Synthesis of Fluorinated Liquid Crystals via Boronic Acid Intermediates

Abstract Fluorinated liquid crystals (LCs) have largely replaced cyano-biphenyls in Active Matrix (TFT) displays due to their superior Voltage Holding Ratio (VHR), high specific resistivity (>10 cm), and low viscosity. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated liquid crystals (LCs) have largely replaced cyano-biphenyls in Active Matrix (TFT) displays due to their superior Voltage Holding Ratio (VHR), high specific resistivity (>10




cm), and low viscosity. This guide details the synthesis of a fluorinated terphenyl mesogen, a core structural motif in modern high-performance LC mixtures. We focus on the Suzuki-Miyaura cross-coupling strategy, utilizing (3,4,5-trifluorophenyl)boronic acid as a critical intermediate. The protocol emphasizes the elimination of ionic impurities—a critical quality attribute (CQA) for electronic-grade materials—and provides a scalable, high-fidelity workflow.

Strategic Synthesis Planning

The Fluorine Advantage in Liquid Crystals

In drug development, fluorine modulates metabolic stability and lipophilicity. In materials science, its role is equally pivotal but physically distinct:

  • Viscosity Reduction: The low polarizability of the C-F bond reduces intermolecular Van der Waals forces compared to C-H or C-CN, enabling faster switching times.

  • High Resistivity: Unlike the cyano group (-CN), which can solvate ions leading to "image sticking" in displays, fluorinated motifs are non-ionizing and chemically inert.

  • Dielectric Anisotropy (

    
    ):  The vector sum of C-F dipoles allows precise tuning of 
    
    
    
    . A 3,4,5-trifluoro substitution pattern creates a strong positive
    
    
    parallel to the molecular long axis.
Retrosynthetic Analysis

The target molecule is 4''-pentyl-3,4,5-trifluoro-p-terphenyl , a model high-stability LC. The synthesis is disconnected at the biaryl bond, utilizing a convergent Suzuki-Miyaura coupling between a biphenyl halide and a fluorinated phenyl boronic acid.

Retrosynthesis Target Target: 4''-Pentyl-3,4,5-trifluoro-p-terphenyl (High Resistivity LC) Intermediates Disconnection Target->Intermediates Suzuki-Miyaura FragmentA Fragment A (Electrophile): 4-Bromo-4'-pentylbiphenyl Intermediates->FragmentA FragmentB Fragment B (Nucleophile): (3,4,5-Trifluorophenyl)boronic acid Intermediates->FragmentB Precursor Precursor: 1-Bromo-3,4,5-trifluorobenzene FragmentB->Precursor Lithiation/Boronation

Figure 1: Retrosynthetic disconnection of the target fluorinated terphenyl mesogen.

Materials & Reagents

  • Purity is Paramount: For LC applications, purity must exceed 99.9%. Trace metal ions (Pd, Fe) or halides reduce resistivity, causing display failure.

  • Solvents: THF (anhydrous, inhibitor-free), Toluene (HPLC grade), Ethanol (Electronic grade).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis) is standard, but Pd(dppf)Cl
    
    
    is recommended if the boronic acid is sterically hindered.
  • Base: Potassium phosphate tribasic (K

    
    PO
    
    
    
    ) is preferred over carbonates to minimize gas evolution and maintain a strictly anhydrous environment if needed.

Protocol 1: Synthesis of (3,4,5-Trifluorophenyl)boronic Acid

Rationale: While commercially available, synthesizing this intermediate ensures control over stoichiometry and prevents anhydride formation (boroxine), which complicates stoichiometry in the subsequent coupling.

Mechanism & Causality

We utilize a Cryogenic Lithiation-Boronation pathway rather than a Grignard reaction.

  • Why? Polyfluorinated benzenes are prone to "benzyne" formation or halogen scrambling at higher temperatures typical of Grignard formation. Lithium-Halogen exchange at -78°C is kinetically controlled and cleaner.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, N

    
     inlet, and pressure-equalizing addition funnel.
    
  • Solvation: Charge flask with 1-bromo-3,4,5-trifluorobenzene (10.5 g, 50 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temp < -70°C. Exceeding this triggers the elimination of LiF, forming a reactive benzyne species that polymerizes.

    • Observation: Solution typically turns pale yellow. Stir for 1 hour at -78°C.

  • Boronation: Add Triisopropyl borate (12.7 mL, 55 mmol) dropwise.

    • Why Triisopropyl? It is less reactive than trimethyl borate, preventing double-addition of the lithiated species.

  • Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 10% HCl (100 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the acid.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize the off-white solid from Hexane/Acetone to yield white needles.

    • Yield Target: >85%.[1][2]

Protocol 2: Suzuki-Miyaura Coupling for LC Core Assembly

Rationale: The coupling joins the fluorinated "head" to the alkyl-biphenyl "tail". The electron-deficient nature of the fluorinated ring accelerates the transmetallation step but requires robust catalysis to prevent homocoupling.

Reaction Diagram

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 - Ar-Ar' Effect Electron-poor Ar' ring accelerates Transmetallation but risks protodeboronation

Figure 2: Catalytic cycle highlighting the impact of the electron-deficient fluorinated ring.

Step-by-Step Methodology
  • Reagent Charging: In a 250 mL Schlenk flask, combine:

    • 4-Bromo-4'-pentylbiphenyl (3.03 g, 10 mmol)

    • (3,4,5-Trifluorophenyl)boronic acid (1.94 g, 11 mmol, 1.1 equiv)

    • Pd(PPh

      
      )
      
      
      
      (0.35 g, 3 mol%)
    • Toluene (40 mL) and Ethanol (10 mL).

  • Base Addition: Add 2M Na

    
    CO
    
    
    
    (aq)
    (10 mL).
    • Phase Transfer: The biphasic system (Toluene/Water) requires vigorous stirring. Ethanol acts as a co-solvent to solubilize the boronic acid.

  • Degassing: Freeze-pump-thaw x3 or vigorous N

    
     sparging for 15 mins. Oxygen poisons the Pd catalyst and promotes homocoupling of the boronic acid.
    
  • Reflux: Heat to 90°C for 12 hours under N

    
    .
    
    • Monitoring: Check TLC (Hexane/DCM 9:1). The bromide spot should disappear.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Toluene. Wash organics with water (x3) to remove inorganic salts (critical for resistivity).

  • Crude Isolation: Pass the organic layer through a short pad of Silica Gel (to trap Pd black) and concentrate.

Protocol 3: Purification & Characterization (The "Electronic Grade" Standard)

Rationale: Standard organic purity (95-98%) is insufficient for LCs. Impurities act as ion traps, destroying the VHR. We target 99.95%+ .

Purification Workflow
  • Column Chromatography: Elute on Silica Gel 60 using Hexane.

    • Note: Fluorinated LCs are non-polar. They elute quickly. Separate carefully from homocoupled byproducts.

  • Recrystallization (x3):

    • Dissolve crude solid in minimum hot Ethanol.[1]

    • Add Hexane dropwise until turbidity appears.

    • Cool slowly to 4°C.

    • Repeat 3 times. This "zone refining" equivalent removes ionic occlusions.

  • Final Drying: Dry in a vacuum oven at 50°C for 24 hours to remove solvent traces (solvents also affect viscosity and T

    
    ).
    
Data Presentation: Characterization

Table 1: Analytical Specifications for 4''-Pentyl-3,4,5-trifluoro-p-terphenyl

TestMethodSpecificationExpected Result
Structure

H NMR (500 MHz, CDCl

)
Consistent with structure

7.6-7.2 (m, aromatic), 2.6 (t, benzylic), 0.9 (t, methyl)
Fluorine Content

F NMR
3 distinct signals (if asymmetric env.)

-134 (dd), -160 (tt) ppm (approx)
Purity HPLC (UV 254 nm)> 99.9%Single peak
Phase Transition DSC (10°C/min)Sharp peaksCr 85°C N 160°C Iso (Example values)
Resistivity Electrometer>


cm
High VHR
Phase Behavior Verification (DSC)

Differential Scanning Calorimetry (DSC) confirms the liquid crystalline nature.

  • Heating Scan: Look for Cr

    
     N  (Melting) and N 
    
    
    
    Iso
    (Clearing Point).
  • Cooling Scan: Look for supercooling or monotropic phases. A broad transition indicates impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Protodeboronation of fluorinated ringUse anhydrous conditions (Dioxane/K

PO

) instead of aqueous carbonate.
Homocoupling (Ar-Ar) Oxygen presenceIncrease degassing time; ensure inert atmosphere.
Black Precipitate Pd catalyst decomposition ("Pd Black")Add catalyst after degassing; consider adding TBAB (phase transfer catalyst) to stabilize Pd nanoparticles.
Low Resistivity Ionic contaminationWash organic layer with deionized water until washings are neutral conductivity. Use electronic-grade solvents.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kirsei, P., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal, 23(50), 12218-12232. Link[3]

  • Merck KGaA. (2020). Liquid Crystals for Active Matrix Displays: Technical Data Sheet. Link

  • Organic Syntheses. (2006). Preparation of (3,4,5-Trifluorophenyl)boronic Acid.[1][4][5][6] Org.[1][7] Synth. 83, 177. Link

Sources

Method

Application Note: One-Pot Borylation and Suzuki Coupling of 1-Bromo-2,3-dichloro-5-fluorobenzene

Executive Summary This application note details a robust, telescoped (one-pot) protocol for the functionalization of 1-bromo-2,3-dichloro-5-fluorobenzene . This substrate presents a unique challenge in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, telescoped (one-pot) protocol for the functionalization of 1-bromo-2,3-dichloro-5-fluorobenzene . This substrate presents a unique challenge in medicinal chemistry: it contains three distinct halogen types (Br, Cl, F), requiring high chemoselectivity to utilize the C-Br bond for coupling while preserving the C-Cl and C-F bonds for downstream SAR (Structure-Activity Relationship) exploration.

By utilizing a Miyaura Borylation followed immediately by a Suzuki-Miyaura Coupling , researchers can bypass the isolation of the unstable or sensitive boronic ester intermediate.[1][2][3] This guide provides a self-validating workflow, mechanistic rationale, and troubleshooting matrix to ensure high yields and purity.

Mechanistic Insight & Chemical Logic

Chemoselectivity Hierarchy

The success of this protocol relies on the distinct Bond Dissociation Energies (BDE) and oxidative addition rates of the carbon-halogen bonds.

  • C-Br (Target): Weakest bond (~68 kcal/mol). Reacts rapidly with Pd(0).

  • C-Cl (Preserved): Stronger bond (~81 kcal/mol). Inert under standard borylation conditions (80°C) but can react with specialized ligands or higher temperatures.

  • C-F (Preserved): Strongest bond (~115 kcal/mol). Generally inert to Pd(0) oxidative addition.

Critical Consideration: The 2,3-dichloro substitution pattern creates significant steric bulk around the C1-Br position. Standard linear phosphines (like PPh3) may be sluggish. We utilize Pd(dppf)Cl₂ , a bidentate ligand with a large bite angle, which is the industry standard for borylation due to its resistance to dehalogenation side-reactions.

The "Base Switch" Strategy

A "telescoped" reaction requires two distinct pH environments:

  • Step 1 (Borylation): Requires a weak base (Potassium Acetate, KOAc). KOAc facilitates the transmetallation of the palladium(II)-bromide species with Bis(pinacolato)diboron (

    
    ) but is not strong enough to activate the resulting boronate for premature coupling with the starting material (preventing homocoupling).
    
  • Step 2 (Suzuki): Requires a strong base (Potassium Carbonate,

    
     or 
    
    
    
    ). Upon completion of Step 1, aqueous base is added to hydrolyze the Pinacol-boronate to the active boronate species (or activate it via a "ate" complex), enabling the second catalytic cycle with the added aryl halide partner.

Experimental Workflow Visualization

ReactionWorkflow Start Start: 1-bromo-2,3-dichloro-5-fluorobenzene Step1 Step 1: Miyaura Borylation (80-90°C, 2-4 h) Start->Step1 Reagents1 Add: B2pin2 (1.1 eq), KOAc (3.0 eq) Pd(dppf)Cl2 (3 mol%) Solvent: 1,4-Dioxane Reagents1->Step1 Check1 Checkpoint: HPLC/TLC (Confirm Br -> Bpin conv.) Step1->Check1 Intermediate Intermediate: Aryl-Bpin Species (Do NOT Isolate) Check1->Intermediate Conversion >98% Step2 Step 2: Suzuki Coupling (80-100°C, 4-12 h) Intermediate->Step2 Reagents2 Add: Aryl-Halide Partner (0.9 eq) Aq. K2CO3 (3.0 eq) Degassed Water Reagents2->Step2 Workup Workup: Cool, Dilute (EtOAc), Wash (Brine), Dry (Na2SO4) Step2->Workup Purification Purification: Silica Gel Flash Chromatography Workup->Purification Final Final Product: 2,3-dichloro-5-fluoro-biaryl Purification->Final

Caption: Logical flow of the one-pot sequential borylation and Suzuki coupling process.

Detailed Protocol

Materials & Reagents[3][4]
  • Substrate: 1-bromo-2,3-dichloro-5-fluorobenzene (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)[3]
    
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3–5 mol%)
    
  • Base 1 (Borylation): Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Base 2 (Suzuki): Potassium Carbonate (

    
    ), 2M aqueous solution (3.0 equiv)
    
  • Coupling Partner: Aryl Bromide or Iodide (0.9–1.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

Step 1: Miyaura Borylation [1][3][4][5]

  • Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, charge 1-bromo-2,3-dichloro-5-fluorobenzene (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Catalyst Addition: Add

    
     (3 mol%) under a positive stream of inert gas.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M relative to substrate).

  • Reaction: Seal the vessel and heat to 80–90°C . Stir vigorously.

  • Monitoring: Check reaction after 2 hours.

    • TLC: The boronate ester is usually more polar than the starting bromide.

    • HPLC/GC: Look for the disappearance of the starting bromide.

    • Note: Do not overheat (>100°C) or prolong unnecessarily to avoid protodeboronation (loss of Bpin to H).

Step 2: Suzuki-Miyaura Coupling

  • Preparation: Once Step 1 is complete (>98% conversion), cool the reaction mixture to room temperature. Do not expose to air.

  • Addition: Add the second Aryl Halide partner (0.9–1.0 eq). Note: Using slightly less electrophile than the generated boronate ensures complete consumption of the difficult-to-remove halide partner.

  • Activation: Add degassed 2M aqueous

    
     (3.0 eq). The ratio of Dioxane:Water should be roughly 4:1 to 3:1.
    
  • Reaction: Reseal and heat to 90–100°C .

  • Completion: Monitor consumption of the added Aryl Halide. Reaction time is typically 4–12 hours.

Step 3: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (biaryl) will likely be UV active and distinct from the pinacol byproducts.

Data Interpretation & Troubleshooting

Expected Analytical Data
ComponentExpected ObservationNotes
Starting Material

(Hex), distinct GC peak
Should be absent after Step 1.
Bpin Intermediate

, Mass = MW + 84 (Bpin) - Br
Often visible as a broad spot on TLC due to pinacol hydrolysis on silica.
Final Biaryl Distinct UV spectrum, Mass = MW(Sub) + MW(Partner) - HBr1H NMR will show loss of pinacol methyls (~1.3 ppm).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Borylation Catalyst deactivation or old reagents.Ensure Dioxane is anhydrous/degassed. Increase catalyst to 5 mol%.
Protodeboronation Temperature too high; Reaction time too long.Stop Step 1 immediately upon conversion. Lower temp to 80°C.
Homocoupling (Dimer) Base in Step 1 too strong or

leak.
Ensure KOAc is dry. Strictly exclude air (Argon balloon).
No Reaction in Step 2 Boronate hydrolysis failure.Ensure sufficient water is added with the base (Dioxane/Water mix is critical).

References

  • Miyaura Borylation (Original Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[7] The Journal of Organic Chemistry, 60(23), 7508–7510.[6] Link

  • One-Pot Sequence Optimization: Molander, G. A., Trice, S. L., & Kennedy, S. M. (2012).[2] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. Link

  • Polyhalogenated Arene Selectivity: Campeau, L. C., et al. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes.[8] Journal of the American Chemical Society, 126(30), 9186-9187. Link

  • Catalyst Selection (Pd-dppf): Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of (2,3-Dichloro-5-fluorophenyl)boronic acid

Welcome to the technical support center for (2,3-Dichloro-5-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a common challenge encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,3-Dichloro-5-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a common challenge encountered with this and other electron-deficient arylboronic acids: protodeboronation. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven strategies to ensure the success of your experiments.

Introduction: The Challenge of Protodeboronation

Protodeboronation is a frequent and often frustrating side reaction in which the C–B bond of a boronic acid is cleaved and replaced by a C–H bond.[1][2] With a substrate like (2,3-Dichloro-5-fluorophenyl)boronic acid, the strong electron-withdrawing effects of the two chlorine and one fluorine substituents render the ipso-carbon atom particularly susceptible to this reaction. This process consumes your starting material, generates an inert byproduct (1,2-dichloro-4-fluorobenzene), and ultimately lowers the yield of your desired cross-coupled product.

This guide provides direct answers to common issues, explains the causality behind our recommended protocols, and offers robust solutions to mitigate protodeboronation effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the laboratory. We diagnose the likely cause related to protodeboronation and provide a clear, actionable solution.

Issue 1: Low yield in Suzuki-Miyaura coupling with a major byproduct identified as 1,2-dichloro-4-fluorobenzene.
  • Probable Cause: The reaction conditions, particularly the choice of base and temperature, are aggressively promoting protodeboronation over the desired cross-coupling. The base required to activate the boronic acid for transmetalation also catalyzes the formation of a reactive boronate anion ([ArB(OH)₃]⁻), which is the key intermediate in the protodeboronation pathway under basic conditions.[3][4][5] High temperatures further accelerate this undesired decomposition.[6]

  • Solution Protocol:

    • Re-evaluate Your Base: Switch from strong bases like NaOH or KOH to milder, more nuanced options. Cesium fluoride (CsF), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.[7] These bases are sufficiently strong to facilitate the catalytic cycle but are less prone to aggressively catalyzing the protodeboronation pathway.

    • Lower the Reaction Temperature: Many modern palladium catalysts are highly active at lower temperatures. Attempt the reaction at room temperature or 40-50 °C. While the reaction may be slower, the rate of protodeboronation often decreases more significantly than the rate of the productive coupling, leading to a net increase in yield.

    • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][8] These derivatives are more stable to the reaction conditions and hydrolyze slowly in situ to release the active boronic acid.[9][10] This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring transmetalation over decomposition.[8][10]

    • Choose an Efficient Catalyst System: Employ a modern palladium precatalyst with a high-performance ligand (e.g., a biarylphosphine ligand).[10] A highly active catalyst will accelerate the rate-limiting step of the Suzuki coupling, allowing the desired reaction to outcompete the slower protodeboronation process.

Issue 2: My boronic acid appears to be degrading during workup or upon storage.
  • Probable Cause: (2,3-Dichloro-5-fluorophenyl)boronic acid, like many boronic acids, can be sensitive to both acidic and basic aqueous conditions, as well as prolonged exposure to ambient moisture and temperature.[2][11] Boronic acids can exist in equilibrium with their anhydrides (boroxines), and exposure to water can affect this equilibrium and overall stability.

  • Solution Protocol:

    • Storage: Always store the boronic acid in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox). For long-term storage, keeping it in a freezer at or below -20°C is recommended.[12]

    • Handling: When weighing and handling the reagent, do so quickly to minimize exposure to atmospheric moisture. If possible, handle it in a glovebox or under a stream of dry nitrogen.

    • Workup: During aqueous workups, minimize the contact time with both acidic and basic layers. Neutralize the reaction mixture promptly and proceed to extraction. Avoid letting the mixture sit for extended periods, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed protodeboronation?

A1: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This anion is more susceptible to protonolysis. The generally accepted mechanism involves the cleavage of the carbon-boron bond by a proton source, which is typically water in Suzuki-Miyaura reactions. For highly electron-deficient systems, a competing mechanism involving the unimolecular breakdown of the boronate to a transient aryl anion has also been identified.[4]

Protodeboronation Base-catalyzed protodeboronation pathway. cluster_products BA ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ inv1 Boronate->inv1 + H₂O (Proton Source) Product Ar-H (Protodeboronated Product) B_OH4 [B(OH)₄]⁻ inv1->Product inv1->Product inv2

Caption: Base-catalyzed protodeboronation pathway.

Q2: Can the choice of solvent affect the rate of protodeboronation?

A2: Yes, significantly. While protic solvents like water are required as the proton source for the final step, the choice of organic co-solvent is also critical. Using anhydrous solvents can suppress protodeboronation, but this is not always practical for Suzuki-Miyaura couplings which often require an aqueous base. Aprotic polar solvents like dioxane, THF, or DMF are common. The key is to ensure your reagents are as dry as possible and to minimize excess water in the reaction.

Q3: Are there any analytical techniques to monitor protodeboronation during my reaction?

A3: Absolutely. The most common methods are thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from your reaction mixture over time, you can track the consumption of your boronic acid and the formation of both the desired product and the protodeboronated byproduct (1,2-dichloro-4-fluorobenzene). This allows you to optimize reaction times and prevent leaving the reaction for too long, which can lead to increased byproduct formation.

Q4: I've heard that palladium catalysts themselves can promote protodeboronation. Is this true?

A4: Yes, this is an important and often overlooked factor. While the base is the primary catalyst for protodeboronation, some studies have shown that palladium-phosphine complexes can also catalyze this side reaction.[13] The mechanism is complex, but it underscores the importance of using a highly efficient catalytic system. A catalyst that quickly promotes the desired C-C bond formation will give the C-B bond less "time" to undergo palladium-catalyzed or base-catalyzed protodeboronation.

Summary of Recommended Conditions

For your convenience, the table below summarizes the key experimental parameters and our recommendations for minimizing protodeboronation when using (2,3-Dichloro-5-fluorophenyl)boronic acid.

ParameterStandard Approach (High Risk)Recommended Approach (Low Risk)Rationale
Base Strong, soluble bases (e.g., NaOH, KOH, NaOEt)Weaker, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition while still promoting transmetalation.[3][7]
Temperature High (e.g., 80-100 °C)Low to moderate (e.g., Room Temp to 60 °C)The activation energy for protodeboronation is often significant, so lowering the temperature slows this side reaction considerably.[6][11]
Solvent Protic solvents or excess waterAnhydrous aprotic solvents with minimal necessary water for the baseWater is the proton source for protodeboronation; minimizing its presence reduces the reaction rate.[2][3]
Boron Reagent Free boronic acid"Slow-release" source (e.g., Pinacol ester, MIDA boronate)Keeps the concentration of the unstable free boronic acid low, favoring the desired coupling reaction.[8][9][10]
Catalyst Older catalyst systems (e.g., Pd(PPh₃)₄)Modern, highly active Pd-precatalysts with specialized ligandsA faster catalytic cycle for the desired reaction means less time for the undesired side reaction to occur.[10]

References

  • Carrow, B. P., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Grokipedia. Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications. Available at: [Link]

  • University of Bristol. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available at: [Link]

  • Aldridge, S., & Coombs, T. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • Liu, Y., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. Available at: [Link]

  • Ioannidis, E. I., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2020). A general protodeboronation reaction. Available at: [Link]

  • Studer, A., & Mück-Lichtenfeld, C. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]

Sources

Optimization

Optimizing yields for ortho-substituted arylboronic acid coupling

Technical Support Center: Ortho-Substituted Arylboronic Acid Coupling Status: Active Ticket Subject: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered (Ortho-Substituted) Arylboronic Acids. Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Substituted Arylboronic Acid Coupling

Status: Active Ticket

Subject: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered (Ortho-Substituted) Arylboronic Acids. Assigned Specialist: Senior Application Scientist, Catalysis Group.

Diagnostic Phase: Identify the Failure Mode

Before altering your reaction parameters, you must distinguish between the two primary failure modes associated with ortho-substitution.

  • Scenario A: The "Reductive Elimination" Failure (Steric Wall)

    • Symptom: Starting material (aryl halide) remains unconsumed. Boronic acid remains largely intact or slowly degrades.

    • Cause: The ortho-substituent creates massive steric bulk, preventing the Transmetallation step. The boronate cannot approach the Pd(II) center effectively.

    • Fix: Requires specialized ligands (Buchwald Dialkylbiaryl phosphines) that create a flexible pocket.

  • Scenario B: The "Protodeboronation" Failure (Hydrolysis)

    • Symptom: Aryl halide remains unconsumed, but the Boronic Acid has disappeared (converted to the de-borylated arene, Ar-H).

    • Cause: Ortho-substituents (especially electron-withdrawing groups or 2-pyridyls) accelerate the hydrolysis of the C-B bond. This side reaction is faster than the sluggish transmetallation.

    • Fix: Requires "Slow-Release" strategies (MIDA boronates) or anhydrous conditions.

Visual Troubleshooting Logic

Use this decision tree to select your optimization pathway.

TroubleshootingLogic Start START: Low Yield in Ortho-Coupling CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Gone Boronic Acid Consumed? (Ar-B(OH)2 -> Ar-H) CheckSM->SM_Gone Yes (Ar-H formed) SM_Left Boronic Acid Intact? (or slow degradation) CheckSM->SM_Left No (SM remains) Proto DIAGNOSIS: Protodeboronation Side reaction > Coupling SM_Gone->Proto Steric DIAGNOSIS: Steric Hindrance Transmetallation is blocked SM_Left->Steric Sol1 SOLUTION A: Switch to Anhydrous Conditions (THF, CsF) Proto->Sol1 Sol2 SOLUTION B (Recommended): MIDA Boronate 'Slow Release' Protocol Proto->Sol2 Sol3 SOLUTION C: Switch Ligand to SPhos or XPhos (Use Pd-G3/G4 Precatalysts) Steric->Sol3 Sol4 SOLUTION D: Extreme Sterics (Tetra-ortho)? Try AntPhos Sol3->Sol4 If SPhos fails

Caption: Diagnostic logic tree for distinguishing between steric blockage and protodeboronation pathways.

Technical Solutions & Protocols

Module A: Overcoming Steric Hindrance (The "SPhos" Protocol)

Applicability: When the boronic acid is stable, but the reaction is sluggish due to steric bulk (e.g., o-tolyl, mesityl).

The Science: Standard ligands like PPh3 or dppf fail here because they lack the bulk required to force reductive elimination while simultaneously allowing the Pd center to open up for transmetallation. SPhos and XPhos (Buchwald Ligands) possess a biaryl backbone that facilitates the formation of a monoligated Pd(0) species, the active catalyst.

Optimized Protocol:

  • Catalyst: Use XPhos Pd G4 or SPhos Pd G3 (Precatalysts).

    • Why? Avoids the induction period of Pd(OAc)2/Ligand mixing and ensures a precise 1:1 Pd:L ratio.

  • Base: K3PO4 (Tribasic Potassium Phosphate).

    • Why? Milder than carbonates; high solubility in water helps the biphasic interface.

  • Solvent: Toluene : Water (10:[1]1) or 1,4-Dioxane : Water (4:1).

    • Why? Water is strictly required for the boronic acid to form the reactive boronate species (Ar-B(OH)3-).

ComponentRecommendationFunction
Ligand SPhos (First Choice)Excellent stability; "Universal" for hindered aryls.
Alt. Ligand XPhos Higher activity for aryl chlorides or sulfonates.
Precatalyst Pd G3 / G4 Eliminates activation energy barrier; prevents Pd black formation.
Temperature 80–100 °CRequired to overcome the steric energy barrier.
Module B: The "Nuclear Option" for Unstable Acids (MIDA Boronates)

Applicability: When your ortho-substituted boronic acid decomposes (protodeboronates) faster than it couples (e.g., 2-fluoro-6-methylphenyl boronic acid, 2-pyridyl derivatives).

The Science: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert.[2] They do not cross-couple and do not hydrolyze under anhydrous conditions. By using a "Slow-Release" protocol, you hydrolyze the MIDA ester in situ slowly. This keeps the concentration of the unstable free boronic acid low (below the threshold for rapid decomposition) but high enough for the Pd catalyst to grab it.

Step-by-Step Slow-Release Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • MIDA Boronate (1.2 – 1.5 equiv)

    • XPhos Pd G3 (2–5 mol%)

  • Solvent System: THF : Water (10:1).

    • Critical: The water ratio controls the release rate.

  • Base: K3PO4 (3.0 equiv).

    • Note: Use anhydrous, finely ground K3PO4.

  • Execution:

    • Combine all solids in a vial.

    • Add solvent.[1][3]

    • Heat to 60 °C with vigorous stirring.

    • Mechanism:[2][4][5][6][7][8][9][10][11][12] The water/base slowly hydrolyzes the MIDA -> Free Boronic Acid -> Immediate Transmetallation -> Product.

Mechanistic Insight: The Steric Bottleneck

The following diagram illustrates why standard conditions fail and how bulky ligands facilitate the cycle.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet Ar'-B(OH)2 + Base OxAdd->TransMet Ortho-subs block approach here RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Ar') Proto Protodeboronation (Ar-B -> Ar-H) TransMet->Proto Slow Transmet. favors Decomposition RedElim->Pd0

Caption: The Suzuki catalytic cycle highlighting Transmetallation as the rate-determining step in ortho-substituted couplings.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for ortho-substituted couplings? A: No. Tetrakis(triphenylphosphine)palladium(0) is notoriously ineffective for sterically hindered substrates. The PPh3 ligands are not bulky enough to promote the reductive elimination of hindered biaryls, and the catalyst often decomposes (Pd black) before the reaction completes. Switch to SPhos or XPhos systems.

Q: My boronic acid is expensive. Can I use the Pinacol Ester (Bpin) instead? A: Yes, but with a caveat. Bpin esters are generally more stable than boronic acids but react slower because they must hydrolyze to the boronic acid in situ before transmetallation occurs. If your issue is protodeboronation, Bpin might help. If your issue is low reactivity, Bpin might make it worse. Add 3-5 equiv of water to your solvent mix to accelerate the Bpin hydrolysis.

Q: I see "AntPhos" mentioned in literature. When should I use it? A: AntPhos is a niche ligand designed for extreme steric hindrance (e.g., coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted boronic acid). For 95% of "standard" ortho-couplings, SPhos is sufficient. Only escalate to AntPhos if SPhos fails on a tetra-ortho-substituted system.

References

  • Ligand Selection (SPhos/XPhos): Barder, T. E., Walker, S. D., Martin, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Reactivity. Journal of the American Chemical Society.[2]

  • Protodeboronation Mechanism: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2]

  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.[2]

  • AntPhos for Extreme Sterics: Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010). A General and Special Catalyst for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Troubleshooting

Purification of (2,3-Dichloro-5-fluorophenyl)boronic acid from boroxine impurities

Technical Support Center: (2,3-Dichloro-5-fluorophenyl)boronic acid A Guide to Purification and Management of Boroxine Impurities Welcome to the technical support center for (2,3-Dichloro-5-fluorophenyl)boronic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,3-Dichloro-5-fluorophenyl)boronic acid

A Guide to Purification and Management of Boroxine Impurities

Welcome to the technical support center for (2,3-Dichloro-5-fluorophenyl)boronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges related to the purity of this and similar arylboronic acids. Specifically, we will address the pervasive issue of contamination with its corresponding boroxine anhydride, providing both foundational knowledge and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've purchased or synthesized (2,3-Dichloro-5-fluorophenyl)boronic acid, but my analysis shows inconsistencies. What is a boroxine and why is it in my sample?

A1: Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2][3][4] This is not a degradation product but a natural state for boronic acids. The formation of a boroxine occurs through the dehydration of three boronic acid molecules, releasing three molecules of water.[5][6] Conversely, the hydrolysis of a boroxine regenerates the boronic acid.[5][7]

This equilibrium means that samples of (2,3-Dichloro-5-fluorophenyl)boronic acid, especially if stored for extended periods or exposed to dehydrating conditions, will almost invariably contain a certain percentage of the corresponding boroxine.[1][5] This can significantly impact reaction stoichiometry, particularly in high-precision applications like Suzuki-Miyaura couplings, where an accurate molar equivalent of the boronic acid is critical.[1]

Caption: Structures of the target acid and its boroxine.

Q2: How do the chloro- and fluoro- substituents on the phenyl ring affect boroxine formation?

A2: The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring plays a crucial role. Electron-withdrawing groups increase the Lewis acidity of the boron atom, which in turn accelerates the hydrolysis of the boroxine B-O bonds.[8] Consequently, for (2,3-Dichloro-5-fluorophenyl)boronic acid, the equilibrium tends to favor the boronic acid form more than it would for an arylboronic acid with electron-donating groups.[5][8] However, this does not eliminate boroxine formation, especially under anhydrous conditions or upon prolonged storage.

G BA 3 x Boronic Acid BX 1 x Boroxine BA->BX Dehydration (Anhydrous Conditions) BX->BA Hydrolysis (Aqueous Conditions) H2O 3 x Water

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹⁹F NMR Chemical Shifts of (2,3-Dichloro-5-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, halogenated phenylboronic acids are indispensable building blocks. Their unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, halogenated phenylboronic acids are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial synthons for introducing substituted phenyl moieties into complex organic molecules. Among these, (2,3-Dichloro-5-fluorophenyl)boronic acid presents a distinct substitution pattern that can significantly influence molecular conformation and binding interactions. A precise understanding of its structural characteristics, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.

This guide offers a comprehensive analysis of the expected ¹H and ¹⁹F NMR chemical shifts of (2,3-Dichloro-5-fluorophenyl)boronic acid. By comparing its anticipated spectral features with those of structurally related fluorinated and chlorinated phenylboronic acids, this document provides a framework for the interpretation of experimental data, ensuring the unambiguous identification and quality assessment of this critical reagent.

The Influence of Substitution on Phenylboronic Acid NMR Spectra

The chemical shifts observed in the NMR spectrum of a substituted phenylboronic acid are a direct reflection of the electronic environment of each nucleus. The interplay of inductive and resonance effects from substituents dictates the shielding or deshielding of protons and fluorine atoms on the aromatic ring.

In the case of (2,3-Dichloro-5-fluorophenyl)boronic acid, the two chlorine atoms and the fluorine atom, all being electronegative, exert a strong electron-withdrawing inductive effect. This generally leads to a downfield shift (deshielding) of the aromatic protons compared to unsubstituted phenylboronic acid. The boronic acid group itself is also electron-withdrawing, further contributing to this effect. The fluorine atom's influence on the ¹⁹F chemical shift is particularly sensitive to its position relative to other substituents and the boronic acid group.

To contextualize the expected NMR data for our target compound, we will compare it with the known spectral characteristics of several analogous compounds.

Comparative Analysis of ¹H and ¹⁹F NMR Chemical Shifts

The following table summarizes the reported ¹H and ¹⁹F NMR chemical shifts for a selection of fluorinated and chlorinated phenylboronic acids. This comparative data allows for an educated estimation of the chemical shifts for (2,3-Dichloro-5-fluorophenyl)boronic acid.

CompoundAromatic ¹H Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)Key Observations
(2,3-Dichloro-5-fluorophenyl)boronic acid (Expected) Two aromatic protons are expected in the range of 7.2-7.8 ppm, likely as complex multiplets due to H-H and H-F coupling.A single fluorine resonance is expected, likely in the range of -105 to -120 ppm.The combined electron-withdrawing effects of two chlorine atoms and a fluorine atom are predicted to shift the aromatic protons downfield. The ¹⁹F chemical shift will be influenced by the ortho and para chlorine substituents.
2,5-Difluorophenylboronic acid[1]Aromatic protons typically appear in the range of 7.0-8.0 ppm, with complex splitting patterns due to H-H and H-F couplings.[1]Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[1]Demonstrates the effect of multiple fluorine substituents on both proton and fluorine chemical shifts.
3,5-Difluorophenylboronic acid[1]Aromatic protons are observed around 7.2-7.6 ppm.[1]A single signal is expected for the two equivalent fluorine atoms.Provides a reference for the ¹⁹F chemical shift in a meta-disubstituted pattern.
2-Fluorophenylboronic acidAromatic protons are observed in a complex pattern, typically upfield of those in the 4-fluoro isomer due to the ortho-fluoro substituent.A single fluorine resonance.Illustrates the effect of an ortho-fluorine substituent.
4-Fluorophenylboronic acidAromatic protons show a characteristic AA'BB' system.A single fluorine resonance.A common reference for a para-fluorine substituent.
4-Chloro-2-fluorophenylboronic acidThree aromatic protons with complex splitting.A single fluorine resonance.Shows the combined influence of a chlorine and a fluorine substituent.

Note: The exact chemical shifts and coupling constants are dependent on the solvent, concentration, and the spectrometer's operating frequency. The B(OH)₂ protons of boronic acids typically appear as a broad singlet, and their chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for (2,3-Dichloro-5-fluorophenyl)boronic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and logical workflow for researchers.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent can influence chemical shifts, especially for the labile boronic acid protons.

  • Procedure:

    • Accurately weigh 10-20 mg of (2,3-Dichloro-5-fluorophenyl)boronic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ signal.

    • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Rationale: A high-field NMR spectrometer is necessary to resolve the complex splitting patterns expected for this molecule.

  • Procedure:

    • Use a high-resolution NMR spectrometer, preferably operating at a proton frequency of 400 MHz or higher.

    • Tune and match the ¹H and ¹⁹F channels on the NMR probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

3. Data Acquisition:

  • Rationale: Specific acquisition parameters are chosen to ensure adequate signal-to-noise and accurate integration.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a 30-45 degree pulse width to avoid saturation.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum with proton decoupling.

    • Use a 30-45 degree pulse width.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a suitable number of scans (typically 64-256).

    • Reference the ¹⁹F spectrum externally to a known standard, such as CFCl₃ (0 ppm).[2]

4. Data Processing and Analysis:

  • Rationale: Proper data processing is essential for accurate interpretation of chemical shifts and coupling constants.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra carefully.

    • Calibrate the ¹H spectrum using the residual solvent peak.

    • Integrate the signals to determine the relative number of nuclei.

    • Analyze the multiplet patterns to determine coupling constants (J-values).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis of (2,3-Dichloro-5-fluorophenyl)boronic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq f19_acq ¹⁹F NMR Acquisition instrument->f19_acq ft Fourier Transform h1_acq->ft f19_acq->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze Multiplets phase_cal->integrate report report integrate->report Final Report influencing_factors Target (2,3-Dichloro-5-fluorophenyl)boronic acid H_Shifts ¹H Chemical Shifts Target->H_Shifts F_Shifts ¹⁹F Chemical Shift Target->F_Shifts Inductive Inductive Effects (-I) Inductive->H_Shifts Deshielding Inductive->F_Shifts Shielding/Deshielding Resonance Resonance Effects (+R of F, -R of B(OH)₂) Resonance->H_Shifts Shielding/Deshielding Resonance->F_Shifts Shielding Steric Steric Hindrance Steric->H_Shifts Conformational Effects Steric->F_Shifts Conformational Effects

Caption: Factors influencing NMR chemical shifts.

  • Inductive Effects: The high electronegativity of the two chlorine atoms and the fluorine atom withdraws electron density from the aromatic ring through the sigma bonds. This deshields the remaining aromatic protons, causing their signals to appear at a higher chemical shift (downfield).

  • Resonance Effects: The fluorine atom can donate electron density to the aromatic ring via its lone pairs (+R effect), which would cause shielding (an upfield shift). However, the boronic acid group is electron-withdrawing through resonance (-R effect). The overall electronic environment is a balance of these competing effects.

  • Steric Hindrance: The presence of two adjacent chlorine atoms and the boronic acid group can lead to steric strain, potentially causing the phenyl ring to twist relative to the C-B bond. This can alter the degree of conjugation and, consequently, the chemical shifts.

Conclusion

References

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. (URL: [Link])

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (URL: [Link])

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. (URL: [Link])

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC. (URL: [Link])

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (URL: [Link])

  • 19Flourine NMR. (URL: [Link])

  • Fluorine NMR. (URL: [Link])

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. (URL: [Link])

  • 11B NMR Chemical Shifts - SDSU Chemistry. (URL: [Link])

  • INDEX of 1H NMR spectra of organic compounds - Doc Brown's Chemistry. (URL: [Link] organique/specindex1HNMR.htm)

  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. (URL: [Link])

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (URL: [Link])

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC. (URL: [Link])

Sources

Comparative

Quantitative Characterization of Boronic Acid–Boroxine Equilibrium: An Advanced NMR Guide

Executive Summary: The Chemical Chameleon Boronic acids ( ) are ubiquitous in medicinal chemistry (e.g., Bortezomib, Ixazomib) and organic synthesis (Suzuki-Miyaura coupling). However, they rarely exist as pure monomers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Chameleon

Boronic acids (


) are ubiquitous in medicinal chemistry (e.g., Bortezomib, Ixazomib) and organic synthesis (Suzuki-Miyaura coupling). However, they rarely exist as pure monomers. They undergo reversible dehydrative cyclization to form boroxines (

), a process driven by entropy, water concentration, and solvent polarity.

For drug development, this equilibrium is critical. The "effective" concentration of the active monomer depends on the dissociation constant (


) of the trimer. Misinterpreting this equilibrium as a static impurity profile can lead to erroneous potency data and inconsistent formulation stability.

This guide provides a definitive, protocol-driven approach to characterizing this equilibrium using Nuclear Magnetic Resonance (NMR), moving beyond simple observation to quantitative thermodynamic analysis.

Mechanistic Foundation

The transformation is not a simple degradation; it is a dynamic equilibrium.



  • Forward Reaction (Dehydration): Favored by non-polar solvents (Chloroform, Toluene), high temperatures, and water scavengers (molecular sieves).

  • Reverse Reaction (Hydrolysis): Favored by aqueous media, nucleophilic solvents (DMSO, MeOH), and high humidity.

Visualizing the Equilibrium Landscape

BoronicEquilibrium cluster_conditions Environmental Drivers Acid Boronic Acid (Monomer) sp² Hybridized High Polarity TS Transition State (Acyclic Anhydrides) Acid->TS - H₂O TS->Acid + H₂O Boroxine Boroxine (Trimer) sp² Hybridized Low Polarity TS->Boroxine - H₂O Boroxine->TS + H₂O (Hydrolysis) Water + 3 H₂O Solvent Solvent Polarity (DMSO vs CDCl₃) Temp Temperature WaterContent Water Content

Figure 1: The dynamic dehydration cycle. Note that intermediate acyclic anhydrides are short-lived and rarely observed by standard NMR.

Methodological Comparison: Selecting the Right Tool

Characterization requires distinguishing between two


 hybridized boron species.
FeatureMethod A:

NMR
Method B:

NMR
Method C: DOSY NMR
Primary Observable Direct Boron environment (

vs

)
Local environment of organic backboneHydrodynamic Radius (

)
Sensitivity Low (Broad lines due to Quadrupolar relaxation)High (Sharp signals)Medium (Requires high concentration)
Resolution Poor (~3-4 ppm difference between species)Good (Distinct ortho-proton shifts)Excellent (Separates by size)
Timescale Often Fast Exchange (Single averaged peak)Often Slow Exchange (Distinct peaks)N/A (Diffusion time > Exchange time)
Best Use Case Confirming hybridization state (Acid vs. Ester)Quantifying ratio in slow exchangeThe Gold Standard for proof of trimerization

Detailed Experimental Protocols

Protocol A: NMR with Background Suppression

Objective: Distinguish Boroxine (~33 ppm) from Boronic Acid (~29-30 ppm).[1][2] Challenge: Borosilicate glass contains


12% 

, causing a broad background hump at

0-30 ppm that obscures the sample signal.

Workflow:

  • Tube Selection: Use Quartz NMR tubes (boron-free) if available. If using standard borosilicate, you must perform background subtraction.

  • Sample Prep: Dissolve 10-20 mg of sample in 0.6 mL solvent.

    • Dry Condition:

      
       dried over activated 4Å molecular sieves.
      
    • Wet Condition:

      
       + 10 
      
      
      
      L
      
      
      .
  • Acquisition:

    • Frequency: ~128 MHz (for 400 MHz instruments).

    • Pulse Program: zg (standard 1D) with a short pre-scan delay (Boron relaxes fast).

    • Scans: 1024 (to overcome broad line width).

    • Background Scan: Run an empty tube with pure solvent under identical conditions.

  • Processing:

    • Subtract the "Empty Tube" FID from the "Sample" FID before Fourier Transform.

    • Apply backward linear prediction (LP) if the baseline is rolling.

    • Apply 10-20 Hz Line Broadening (LB) to smooth noise.

Interpretation:

  • Single Peak at ~29 ppm: Predominantly Boronic Acid (or fast exchange).

  • Single Peak at ~33 ppm: Predominantly Boroxine.[1][2]

  • Two Peaks: Slow exchange (rare in solution, common in solid-state).

Protocol B: DOSY (Diffusion Ordered Spectroscopy)

Objective: Prove the species is a trimer by measuring its diffusion coefficient (


). The trimer is larger and diffuses slower.

Workflow:

  • Sample Prep: High concentration is vital (~20-30 mM). Ensure the sample is fully equilibrated (let stand for 30 mins).

  • Pulse Sequence: ledbpgppr2s (Stimulated echo with bipolar gradients and longitudinal eddy current delay).

  • Parameters:

    • 
       (Big Delta, diffusion time): 50–100 ms.
      
    • 
       (Little Delta, gradient length): 1–3 ms (optimize so signal decays to ~5% at 95% gradient strength).
      
    • Gradient Steps: 16–32 steps (linear ramp).

  • Processing:

    • Use Mono-exponential fitting (Stejskal-Tanner equation).

    • Plot

      
       vs. 
      
      
      
      .

Data Analysis (Self-Validating Logic):

  • Calculate the ratio of Diffusion Coefficients:

    
    .
    
  • Theoretical Prediction (Stokes-Einstein):

    
    .
    
  • Since Volume

    
    , and Mass 
    
    
    
    , then
    
    
    .
  • The trimer is 3x the mass. Theoretical

    
     reduction factor 
    
    
    
    .
  • Result: If your species diffuses ~1.4x slower than a known monomer standard (or the hydrolyzed form in wet DMSO), it is the Boroxine.

Strategic Solvent Selection & Troubleshooting

The choice of solvent dictates the position of the equilibrium.

SolventDielectric ConstantWater SolubilityEquilibrium PositionNotes
DMSO-

47HighAcid Favored Strong H-bond acceptor; breaks boroxine rings.
Acetone-

21HighMixture Temperature dependent.
Chloroform-

4.8LowBoroxine Favored Unless wet. Ideal for observing the trimer.
Toluene-

2.4Very LowBoroxine Favored Use for high-temp experiments to drive off water.
Decision Tree for Characterization

MethodSelection Start Start: Characterize Sample Solubility Is sample soluble in CDCl₃? Start->Solubility YesCDCl3 Dissolve in dry CDCl₃ (Favors Boroxine) Solubility->YesCDCl3 Yes NoCDCl3 Dissolve in DMSO-d₆ (Favors Acid) Solubility->NoCDCl3 No Exp1 Run ¹H NMR YesCDCl3->Exp1 NoCDCl3->Exp1 CheckSpectra Check Aromatic Region Exp1->CheckSpectra Distinct Distinct Sets of Peaks? (Slow Exchange) CheckSpectra->Distinct Single Single Set of Peaks? (Fast Exchange or Pure) CheckSpectra->Single Action1 Integrate Peaks directly Calculate Ratio Distinct->Action1 Action2 Run ¹¹B NMR Check Shift (29 vs 33 ppm) Single->Action2 Ambiguous Ambiguous Result? Action2->Ambiguous DOSY Run DOSY NMR Compare D to Ref Std Ambiguous->DOSY

Figure 2: Workflow for selecting the appropriate NMR experiment based on solubility and exchange dynamics.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[5] Heterocycles, 57(5), 787-790.[5]

  • Iwahara, T., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[2][3][5][6] Journal of the American Chemical Society. (Note: Recent kinetic studies on the hydrolysis mechanism). [7]

  • Beckett, M. A., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A, 114(48).

  • Morris, G. A. (2009). Diffusion-Ordered Spectroscopy (DOSY).[8][9] In Encyclopedia of Magnetic Resonance. Wiley.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (2,3-Dichloro-5-fluorophenyl)boronic Acid

As a Senior Application Scientist, I understand that cutting-edge research in drug development involves handling highly specific and reactive compounds. Proper management of these chemicals from acquisition to disposal i...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that cutting-edge research in drug development involves handling highly specific and reactive compounds. Proper management of these chemicals from acquisition to disposal is not just a matter of regulatory compliance but a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, technically grounded protocol for the disposal of (2,3-Dichloro-5-fluorophenyl)boronic acid, moving beyond a simple checklist to explain the causality behind each critical step.

The fundamental principle governing the disposal of this and similar halogenated arylboronic acids is that they must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its containers be discarded in regular trash or flushed down the drain.[1] Adherence to these procedures is paramount for protecting laboratory personnel, the local environment, and ensuring institutional compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

(2,3-Dichloro-5-fluorophenyl)boronic acid is an organoboron compound whose reactivity is leveraged in synthetic chemistry. However, its structure also presents specific hazards that dictate its handling and disposal requirements. The primary risks are associated with its irritant properties and potential for environmental harm.[2]

A thorough risk assessment begins with understanding its classifications under the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard CodeCore Safety Implication & Precautionary Actions
Skin Irritation H315The compound can cause skin irritation upon contact. Precaution: Always wear nitrile or neoprene gloves (P280) and wash skin thoroughly with soap and water after handling (P264, P302+P352).[1][2][3]
Serious Eye Irritation H319Direct contact with the eyes can cause significant irritation or damage. Precaution: Wear chemical safety goggles or a face shield (P280). In case of contact, rinse cautiously with water for several minutes (P305+P351+P338).[1][2][3]
Respiratory Irritation H335As a solid powder, the compound can form dust that may irritate the respiratory tract if inhaled. Precaution: Avoid breathing dust (P261) and always handle the material within a certified chemical fume hood (P271).[1][2]

Note: Some related fluorinated boronic acids are also classified as toxic to aquatic life with long-lasting effects (H411), reinforcing the need to prevent environmental release.

Immediate Safety and Handling: Your Pre-Disposal Checklist

Before beginning any procedure that will generate waste, ensure the following control measures are in place. This proactive approach is the most effective way to manage risk.

  • Engineering Controls : All handling of (2,3-Dichloro-5-fluorophenyl)boronic acid, including weighing, transfers, and the collection of waste, must be conducted inside a certified chemical fume hood.[1] This is the primary defense against respiratory exposure.

  • Personal Protective Equipment (PPE) : A standard, non-negotiable PPE ensemble is required.[1][4]

    • Eye/Face Protection : Chemical safety goggles or a full-face shield.[1][4]

    • Hand Protection : Nitrile or neoprene gloves. Inspect gloves for integrity before each use and dispose of contaminated gloves as hazardous solid waste.[1]

    • Body Protection : A fully fastened laboratory coat and closed-toe shoes are mandatory.[1]

Step-by-Step Waste Collection and Disposal Protocol

Proper segregation of chemical waste is critical for safe storage and compliant disposal. Never mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[1][5]

Protocol 3.1: Disposing of Unused or Expired Product
  • Do Not Alter : Keep the chemical in its original, unopened, or securely sealed container.

  • Label for Disposal : Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name: "(2,3-Dichloro-5-fluorophenyl)boronic acid".

  • Segregate : Place the labeled container in a designated satellite accumulation area for solid hazardous waste.

  • Arrange Pickup : Follow your institution's procedures to arrange for waste pickup by the EHS department.[1]

Protocol 3.2: Collecting Contaminated Solid Waste

This waste stream includes items like used gloves, weighing papers, contaminated bench paper, and disposable plasticware.

  • Designate a Container : Use a clearly labeled, sealable container (e.g., a plastic pail or a properly lined box) for solid hazardous waste.[1] The label must clearly indicate "(2,3-Dichloro-5-fluorophenyl)boronic acid Solid Waste" and any other chemicals present.

  • Collect Waste : As solid waste is generated, place it directly into the designated container.

  • Seal and Store : When the container is full or at the end of the procedure, seal it securely. Store it in the satellite accumulation area.

  • Arrange Pickup : Schedule a pickup with your institution's EHS personnel.

Protocol 3.3: Collecting Contaminated Liquid Waste

This stream includes reaction mixtures, solutions, and solvent rinses from cleaning glassware.

  • Select a Container : Use a compatible, shatter-resistant waste container (e.g., a coated glass or polyethylene bottle) equipped with a sealed screw cap.

  • Label Correctly : Before adding any waste, label the container with a hazardous waste tag. List all chemical constituents, including solvents, by their full names and estimate their concentrations.

  • Collect Waste : Carefully pour liquid waste into the container using a funnel. Perform this action inside a chemical fume hood.

  • Avoid Mixing : Do not mix boronic acid waste with incompatible chemicals, such as strong oxidizers or reactive metals.[5][6]

  • Seal and Store : Keep the container sealed when not in use. Store it in a designated area for liquid hazardous waste, preferably within secondary containment.

  • Arrange Pickup : Follow institutional guidelines for the disposal of the collected liquid waste.[3]

Emergency Spill Procedure

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate if Necessary : For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.

  • Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[1] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • For Liquid Spills : Use a chemical spill kit or absorbent pads to soak up the liquid.

  • Clean the Area : Decontaminate the spill area according to your lab's specific procedures, typically with a detergent solution, collecting all cleaning materials as hazardous waste.

  • Dispose of Waste : Place all contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Report : Report the incident to your supervisor and EHS department, as per institutional policy.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of (2,3-Dichloro-5-fluorophenyl)boronic acid waste.

G start Identify Waste Containing (2,3-Dichloro-5-fluorophenyl)boronic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type solid Contaminated Solid Waste (e.g., gloves, paper) waste_type->solid Solid liquid Contaminated Liquid Waste (e.g., solutions) waste_type->liquid Liquid pure Unused/Expired Product (Original Container) waste_type->pure Pure Chemical collect_solid Place in Labeled, Sealed Solid Hazardous Waste Container solid->collect_solid collect_liquid Pour into Labeled, Sealed Liquid Hazardous Waste Container (Compatible Solvents Only) liquid->collect_liquid collect_pure Ensure Original Container is Sealed and Labeled for Disposal pure->collect_pure storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_pure->storage ehs Arrange for Pickup by EHS/ Licensed Waste Contractor storage->ehs

Caption: Waste Disposal Workflow for (2,3-Dichloro-5-fluorophenyl)boronic acid.

Final Disposal and Regulatory Compliance

The ultimate disposal of (2,3-Dichloro-5-fluorophenyl)boronic acid must be conducted by a licensed and certified hazardous waste facility.[3][5] Your institution's EHS department serves as the crucial intermediary, ensuring that waste is collected, stored, and transported in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

By diligently following these protocols, you contribute to a culture of safety, protect the integrity of our shared environment, and ensure that your groundbreaking research can proceed without incident. When in doubt, always pause and consult your EHS officer before proceeding.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

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